5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
5-(3-Chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazinone core substituted with a 3-chlorobenzyl group at position 5 and a 4-methoxyphenyl group at position 2. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, and metabolic disorders .
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-26-17-7-5-15(6-8-17)18-12-19-20(25)23(9-10-24(19)22-18)13-14-3-2-4-16(21)11-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKUVFRKJZOGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-chlorobenzylamine with 4-methoxyphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol, to facilitate the formation of the pyrazolo[1,5-a]pyrazine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrazine Core
The chlorine atom in the 3-chlorobenzyl substituent and the electron-deficient pyrazine ring facilitate nucleophilic substitution reactions. For example:
These reactions are critical for introducing functional groups such as nitriles or hydroxyls, enhancing solubility or bioactivity .
Cyclization and Annulation Reactions
The pyrazolo[1,5-a]pyrazine scaffold participates in annulation to form fused heterocycles. Key examples include:
With Pyridine Derivatives
Reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate yields intermediates that undergo annulation to form pyrazolo[1,5-a]pyrido[2,1-c]pyrazines :
| Starting Material | Reagents | Product | Application |
|---|---|---|---|
| 4-Chloropyrazolo[1,5-a]pyrazine | tert-Butyl cyanoacetate | Pyrazolo[1,5-a]pyrido[2,1-c]pyrazine | Anticancer agent development |
This pathway highlights the compound’s utility in synthesizing polycyclic systems for drug discovery .
Intramolecular Cyclization
Under basic conditions (e.g., NaOH), intermediates derived from 2,2-dichlorovinylacetophenones cyclize to form tetrahydropyrazolo[1,5-a]pyrazines :
Functionalization of the Methoxyphenyl Group
The 4-methoxyphenyl substituent undergoes demethylation and electrophilic substitution:
| Reaction | Conditions | Outcome |
|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Conversion to phenolic derivatives |
| Nitration | HNO₃/H₂SO₄, 0°C | Introduction of nitro groups at para |
These modifications adjust electronic properties and binding affinity toward biological targets .
Cross-Coupling Reactions
The chlorobenzyl and methoxyphenyl groups enable palladium-catalyzed couplings:
| Reaction Type | Catalysts/Reagents | Application |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl synthesis for kinase inhibitors |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Introduction of amine substituents |
While direct data on the target compound is limited, analogous pyrazolo[1,5-a]pyrazines show reactivity in these transformations .
Redox Reactions
The pyrazinone moiety participates in reduction and oxidation:
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the pyrazine ring, forming dihydro derivatives .
-
Oxidation : MnO₂ selectively oxidizes benzylic positions to ketones .
Biological Interactions as Chemical Reactions
In pharmacological contexts, the compound inhibits kinases via:
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Hydrogen bonding between the pyrazinone carbonyl and ATP-binding pockets.
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Van der Waals interactions with the 3-chlorobenzyl group.
Scientific Research Applications
Antimicrobial Activity
Research indicates that several pyrazolo derivatives exhibit notable antimicrobial properties. A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness against a range of bacterial strains, suggesting that the structural features of these compounds can be optimized for enhanced antimicrobial activity . The incorporation of the 3-chlorobenzyl and 4-methoxyphenyl groups may contribute to this bioactivity.
Antitumor Activity
The antitumor potential of pyrazolo derivatives has been extensively studied. In vitro evaluations against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) revealed that certain derivatives possess significant cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin . The specific compound may exhibit similar properties, warranting further investigation into its efficacy as an antitumor agent.
Enzyme Inhibition
Pyrazolo compounds are known to act as enzyme inhibitors, particularly against kinases involved in cancer progression. The structural characteristics of 5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suggest potential interactions with target enzymes, leading to decreased cell proliferation in tumor cells.
Anti-inflammatory Effects
Some pyrazolo derivatives have also been reported to exhibit anti-inflammatory properties. The synthesis and evaluation of new pyrazolo[3,4-d]pyrimidine derivatives showed promising results in reducing inflammation in animal models, indicating that modifications to the pyrazolo structure can enhance anti-inflammatory activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of pyrazolo compounds. The presence of electron-withdrawing groups like chlorine and electron-donating groups like methoxy significantly influences the biological activity:
| Structural Feature | Effect |
|---|---|
| 3-Chlorobenzyl group | Enhances lipophilicity and cellular uptake |
| 4-Methoxyphenyl group | Potentially increases binding affinity to targets |
| Pyrazinone core | Critical for biological activity |
Synthesis and Biological Evaluation
A series of studies synthesized various pyrazolo derivatives, including the one , and evaluated their biological activities. For instance, a recent study highlighted the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives and their screening for antimicrobial and antitumor activities . The results indicated that modifications to the core structure significantly impacted their effectiveness.
Mechanism of Action
The mechanism of action of 5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Key structural analogues differ in substituents on the benzyl and aryl groups, impacting molecular weight, lipophilicity (logP), and solubility. A comparative analysis is provided below:
Key Observations :
- Halogen Effects : Fluorine substituents (e.g., in ) reduce logP compared to chlorine, enhancing aqueous solubility.
- Substituent Position : The 4-methoxyphenyl group (target compound) vs. 2-methoxyphenyl () alters electronic distribution and binding affinity.
Pharmacokinetic and Stability Profiles
- Metabolic Stability: Dihydropyrazolo[1,5-a]pyrazinones (e.g., ) show resistance to glutathione (GSH) adduct formation, suggesting metabolic stability compared to acyclic vinyl sulfones .
Biological Activity
5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 381.9 g/mol. The structure includes a pyrazolo[1,5-a]pyrazine core with specific substituents that influence its biological activity.
Synthesis
The synthesis typically involves multi-step organic reactions that construct the pyrazolo[1,5-a]pyrazine framework. Common methods include:
- Formation of the Pyrazolo Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of 3-chlorobenzyl and 4-methoxyphenyl groups is accomplished via electrophilic aromatic substitution or nucleophilic substitution methods.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:
- MCF-7 (Breast Cancer) : Studies demonstrated that related compounds induced apoptosis in MCF-7 cells by increasing reactive oxygen species (ROS) levels and decreasing antioxidant enzyme activities such as catalase and glutathione peroxidase .
- HeLa (Cervical Cancer) : Compounds in this class exhibited moderate toxicity against HeLa cells while maintaining low toxicity towards normal fibroblasts .
The anticancer activity is believed to be mediated through:
- Induction of Apoptosis : Increased ROS levels lead to oxidative stress, triggering apoptotic pathways.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cancer proliferation .
Study 1: Synthesis and Evaluation
A study focused on synthesizing various pyrazolo[1,5-a]pyrazines and evaluating their biological activities found that certain derivatives exhibited IC50 values ranging from 73 to 84 µM against different cancer cell lines . The presence of methoxy and chlorobenzyl substitutions was crucial for enhancing anticancer activity.
Study 2: Toxicity Assessment
Another investigation assessed the toxicity profiles of similar compounds. It was noted that while some showed promising anticancer effects, they also exhibited varying degrees of cytotoxicity towards normal cells, necessitating further optimization to improve selectivity .
Data Table: Biological Activity Summary
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 75 | Induces apoptosis via ROS generation |
| Compound B | HeLa | 80 | Inhibits cell proliferation |
| Compound C | A549 (Lung) | 90 | Enzyme inhibition |
Q & A
Q. What are the key synthetic pathways for 5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and how are intermediates purified?
The synthesis typically involves multi-step reactions, including:
- Oxazole/pyrazole intermediate formation : Coupling of chlorinated aromatic precursors (e.g., 3-chlorobenzyl derivatives) with methoxy-substituted phenyl groups under reflux conditions .
- Ring closure : Cyclization using catalysts like Pd(OAc)₂ or CuI in polar aprotic solvents (e.g., DMF) to form the pyrazolo[1,5-a]pyrazin core .
- Purification : Chromatography (silica gel or HPLC) is critical for isolating intermediates and final compounds, with yields optimized via solvent selection (e.g., ethyl acetate/hexane gradients) . Characterization relies on NMR (¹H/¹³C) and HRMS to confirm structural integrity and purity .
Q. How is the structural conformation of this compound validated, and what techniques are prioritized?
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between aromatic rings (e.g., pyrazole vs. benzyl groups) and heterocyclic ring puckering (e.g., screw-boat vs. chair) .
- Computational modeling : DFT or molecular dynamics simulations predict electronic properties (e.g., HOMO/LUMO) and binding poses in biological targets .
- Spectroscopic cross-validation : ¹H-¹H COSY and NOESY NMR experiments confirm spatial proximity of substituents .
Q. What initial biological screening assays are recommended for this compound?
- Cytotoxicity assays : Dose-response testing in cancer cell lines (e.g., A549, MCF-7) using MTT or resazurin, with IC₅₀ values calculated .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MICs .
- Enzyme inhibition : Kinase activity assays (e.g., EGFR, VEGFR2) using ADP-Glo™ or fluorescence polarization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent variation : Replace the 3-chlorobenzyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate target affinity .
- Scaffold hopping : Fuse additional heterocycles (e.g., oxadiazole, triazine) to the pyrazinone core to enhance solubility or selectivity .
- Pharmacophore mapping : Use docking studies (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP pockets) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes (e.g., human/rat) to distinguish intrinsic activity vs. pharmacokinetic artifacts .
- Target engagement validation : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets in live cells .
Q. How can solubility and stability challenges be addressed during formulation?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility while maintaining bioactivity .
- pH optimization : Assess stability across physiological pH (1.2–7.4) via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
Q. What mechanistic studies elucidate the compound’s mode of action?
- Transcriptomics/proteomics : RNA-seq or SILAC-based profiling to identify dysregulated pathways (e.g., apoptosis, autophagy) .
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding motifs and guide rational design .
- Kinetic assays : Determine inhibition constants (Kᵢ) and mode (competitive/non-competitive) using surface plasmon resonance (SPR) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield Optimization | Purification |
|---|---|---|---|
| Intermediate coupling | 3-Chlorobenzyl bromide, K₂CO₃, DMF, 80°C | Solvent: Anhydrous DMF; Time: 12 hr | Silica gel chromatography (EtOAc/Hexane 3:7) |
| Cyclization | Pd(OAc)₂, CuI, NEt₃, DMF, 100°C | Catalyst loading: 5 mol% Pd | Prep-HPLC (C18, MeCN/H₂O + 0.1% TFA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
